
Fmoc-11-aminoundecanoic acid
Descripción general
Descripción
Fmoc-11-aminoundecanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . It can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Molecular Structure Analysis
The molecular formula of Fmoc-11-aminoundecanoic acid is C26H33NO4 . Its IUPAC name is 11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid . The structure of Fmoc-11-aminoundecanoic acid includes a fluorenyl group, a methyloxycarbonyl group, an amino group, and an undecanoic acid group .
Chemical Reactions Analysis
The Fmoc group in Fmoc-11-aminoundecanoic acid can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The synthesis of Fmoc-11-aminoundecanoic acid involves peptide synthesis, which is a complex process with multiple steps .
Physical And Chemical Properties Analysis
Fmoc-11-aminoundecanoic acid has a molecular weight of 423.5 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . Its XLogP3-AA value is 6.3 .
Aplicaciones Científicas De Investigación
PROTAC Linker Synthesis
Fmoc-11-aminoundecanoic acid is utilized as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells. The compound’s terminal Fmoc-protected amine and carboxylic acid groups make it suitable for conjugation applications in this field .
Hydrogel Formation
This compound is also used as a low molecular weight hydrogelator. Hydrogels formed from Fmoc amino acids have applications in cell culturing, sensing, encapsulation, and electronic materials. The type of gel formed can vary depending on the specific amino acid used and other factors such as pH .
Antibacterial Hydrogels
Fmoc-11-aminoundecanoic acid can contribute to the formation of amino acid-based hydrogels with broad-spectrum antibacterial properties. These hydrogels are considered promising alternatives for combating bacterial infections .
Peptide Synthesis
In peptide synthesis, particularly Fmoc solid-phase peptide synthesis (SPPS), Fmoc-11-aminoundecanoic acid can be anchored to hydroxyl solid supports to achieve high yields and prevent dipeptide formation and racemization .
Mecanismo De Acción
Target of Action
Fmoc-11-aminoundecanoic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound’s primary targets are therefore the proteins that are intended to be degraded by the PROTACs.
Mode of Action
Fmoc-11-aminoundecanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Fmoc-11-aminoundecanoic acid is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the assembly of proteins . The compound’s role in these pathways is primarily as a linker, facilitating the connection of different amino acids or peptides in the synthesis process .
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to have good stability under normal storage conditions .
Result of Action
The primary result of Fmoc-11-aminoundecanoic acid’s action is the formation of peptide bonds, leading to the synthesis of peptides or PROTACs . These compounds can then interact with their target proteins, leading to various molecular and cellular effects depending on the specific targets and the nature of the interaction .
Action Environment
The action of Fmoc-11-aminoundecanoic acid is influenced by the conditions under which the peptide synthesis occurs . Factors such as pH, temperature, and the presence of other reagents can affect the efficiency of the peptide bond formation and the stability of the resulting peptides . For example, the Fmoc group can be deprotected under basic conditions .
Safety and Hazards
When handling Fmoc-11-aminoundecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
Fmoc-11-aminoundecanoic acid and other Fmoc amino acids are commonly used in biomedical science for many applications in basic and translational research . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence . This opens up a new area of research relating the concentration-dependent increase in specific rotation to the size and shape of aggregates formed by the surfactants .
Propiedades
IUPAC Name |
11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVDILDSCXKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402805 | |
| Record name | 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-11-aminoundecanoic acid | |
CAS RN |
88574-07-6 | |
| Record name | 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-11-Aun-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



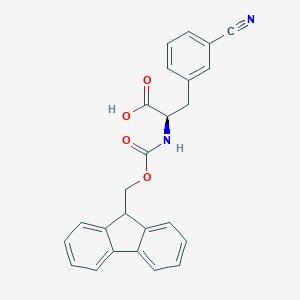
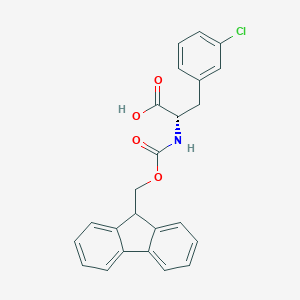

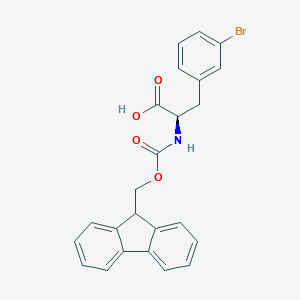
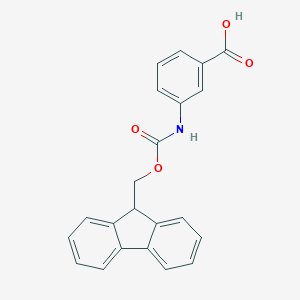
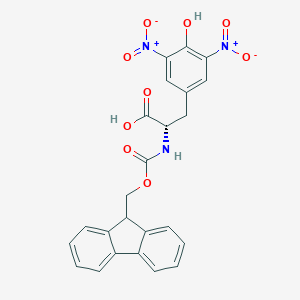
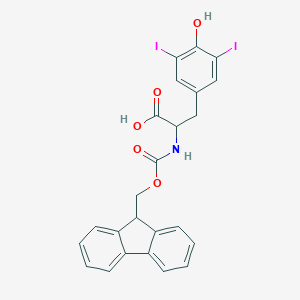


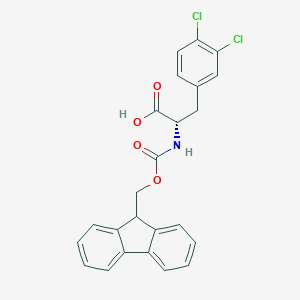

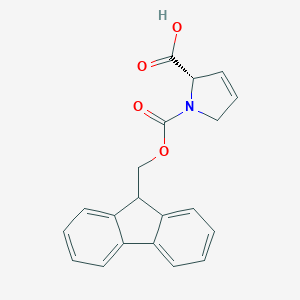
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)
